molecular formula C9H15NO3 B13487227 1-Acetyl-3-ethylpyrrolidine-2-carboxylic acid

1-Acetyl-3-ethylpyrrolidine-2-carboxylic acid

Cat. No.: B13487227
M. Wt: 185.22 g/mol
InChI Key: RXNOBVYEOYSCSU-UHFFFAOYSA-N
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Description

1-Acetyl-3-ethylpyrrolidine-2-carboxylic acid is a carboxylic acid derivative with the molecular formula C9H15NO3 and a molecular weight of 185.22 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Acetyl-3-ethylpyrrolidine-2-carboxylic acid can be synthesized through several methods. One common approach involves the condensation of 2,4-dioxo-carboxylic acid ethyl esters with ethyl 3-amino-3-iminopropionate hydrochloride . This reaction likely proceeds through an in situ decarboxylation process .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Specific details on industrial methods are often proprietary and not publicly disclosed.

Chemical Reactions Analysis

Types of Reactions: 1-Acetyl-3-ethylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-Acetyl-3-ethylpyrrolidine-2-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-Acetyl-3-ethylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical processes. Detailed studies on its mechanism of action are still ongoing, and more research is needed to fully understand its effects .

Comparison with Similar Compounds

    Proline derivatives: Compounds like 1-acetylpyrrolidine-3-carboxylic acid share structural similarities with 1-Acetyl-3-ethylpyrrolidine-2-carboxylic acid.

    Other carboxylic acids: Compounds such as 2-amino isonicotinic acids also exhibit similar chemical properties.

Uniqueness: this compound is unique due to its specific structural features and potential applications in various fields. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H15NO3

Molecular Weight

185.22 g/mol

IUPAC Name

1-acetyl-3-ethylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C9H15NO3/c1-3-7-4-5-10(6(2)11)8(7)9(12)13/h7-8H,3-5H2,1-2H3,(H,12,13)

InChI Key

RXNOBVYEOYSCSU-UHFFFAOYSA-N

Canonical SMILES

CCC1CCN(C1C(=O)O)C(=O)C

Origin of Product

United States

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